
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the benzotriazole core: This can be achieved through the cyclization of o-phenylenediamine with nitrous acid.
Introduction of the methyl group: This can be done via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.
Bromination and nitration: The aromatic ring can be brominated using bromine in the presence of a catalyst, followed by nitration using a mixture of nitric acid and sulfuric acid.
Esterification: The final step involves the esterification of the benzotriazole derivative with 4-bromo-3-nitrobenzoic acid using a suitable coupling reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a stabilizer in polymers and as a UV absorber in coatings and plastics.
Wirkmechanismus
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate involves its interaction with specific molecular targets and pathways. For example, its UV-absorbing properties are due to the ability of the benzotriazole moiety to absorb UV radiation and dissipate the energy as heat, protecting the underlying material from UV damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the ester and nitro groups.
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-chloro-3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
2-(2H-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-bromo-3-nitrobenzoate is unique due to the presence of both bromine and nitro groups, which can impart distinct chemical and physical properties
Eigenschaften
Molekularformel |
C20H13BrN4O4 |
---|---|
Molekulargewicht |
453.2g/mol |
IUPAC-Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 4-bromo-3-nitrobenzoate |
InChI |
InChI=1S/C20H13BrN4O4/c1-12-6-9-19(18(10-12)24-22-15-4-2-3-5-16(15)23-24)29-20(26)13-7-8-14(21)17(11-13)25(27)28/h2-11H,1H3 |
InChI-Schlüssel |
YNVCHJJPELHBEJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.